Bienvenue dans la boutique en ligne BenchChem!

3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde

Synthetic chemistry Regioselectivity Vilsmeier–Haack formylation

3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1782216-53-8; molecular formula C₉H₈N₂O₂; MW 176.17 g/mol) is a bifunctional heterocyclic building block that integrates a furan ring at the pyrazole 3‑position, an N1‑methyl substituent, and a reactive C5‑aldehyde handle. This specific 1,3,5‑trisubstituted pyrazole scaffold enables N‑1 reactivity tuning, C‑5 condensation chemistry, and C‑3 aryl/heteroaryl diversification, making it a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1782216-53-8
Cat. No. B2965044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde
CAS1782216-53-8
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CO2)C=O
InChIInChI=1S/C9H8N2O2/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3
InChIKeyOLYHDZSILUGRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1782216-53-8) – Procurement-Ready Chemical Profile and Heterocyclic Class Positioning


3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1782216-53-8; molecular formula C₉H₈N₂O₂; MW 176.17 g/mol) is a bifunctional heterocyclic building block that integrates a furan ring at the pyrazole 3‑position, an N1‑methyl substituent, and a reactive C5‑aldehyde handle . This specific 1,3,5‑trisubstituted pyrazole scaffold enables N‑1 reactivity tuning, C‑5 condensation chemistry, and C‑3 aryl/heteroaryl diversification, making it a versatile intermediate for medicinal chemistry and agrochemical research [1]. The compound serves as a key synthetic precursor for pyrazol‑furan carboxamide Akt kinase inhibitors with nanomolar cellular potency, as well as for antimicrobial and antioxidant furan‑conjugated pyrazole derivatives [2][3]. Unlike its close regioisomer 5‑(furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑3‑carbaldehyde, the C‑5 carbaldehyde isomer confers distinct reactivity and biological profile characteristics that cannot be replicated by the 3‑carbaldehyde variant .

Why 3‑(Furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde Cannot Be Replaced by Regioisomeric or Heteroaryl‑Swapped Analogs


In the 1‑methyl‑3‑aryl/heteroaryl‑1H‑pyrazole‑5‑carbaldehyde series, apparently minor structural variations—aldehyde position (C‑5 vs. C‑3), heteroaryl identity (furan‑2‑yl vs. phenyl vs. thien‑2‑yl vs. CF₃), and N‑substitution—produce large differential effects on both chemical reactivity and biological readout. The C‑5 aldehyde is sterically and electronically activated for condensation and cyclization reactions in ways the C‑3 aldehyde is not . In the Akt1 kinase inhibitor series derived from this scaffold, the furan‑2‑yl moiety at the pyrazole 3‑position was a deliberate design element: the more restricted conformation of the pyrazol‑furan carboxamide core relative to the clinical candidate GSK2141795 was intended to improve kinase selectivity, and the resulting lead compound 25e achieved an IC₅₀ of 30.4 nM against phospho‑PRAS40 in LNCaP cells [1]. This specific substitution architecture cannot be obtained by simply purchasing the 3‑carbaldehyde regioisomer or a phenyl/thienyl analog, because those compounds lack both the aldehyde‑dependent derivatization pathway and the furan‑dependent biological activity signature [2].

Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data for 3‑(Furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde


Regiochemical Differentiation: C‑5 Aldehyde vs. C‑3 Aldehyde Isomer in Vilsmeier Formylation Efficiency

The target compound, 3‑(furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde, is accessed via a one‑step Vilsmeier‑type formylation that proceeds in quantitative yield (99%), as reported for the deuterated furan‑2‑carbaldehyde‑d congener using adapted Vilsmeier conditions (DMF‑d₇ / (COCl)₂), with full characterization by ¹H‑, ²H‑, ¹³C‑NMR as well as IR and Raman spectroscopy [1][2]. In contrast, the regioisomeric 5‑(furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑3‑carbaldehyde (CAS 876728-40-4) is not reported to be accessible via the same Vilsmeier protocol with comparable yields; typical Vilsmeier–Haack formylations of pyrazole substrates at the C‑3 position often require different precursors and give more moderate yields (approximately 70–75% after purification) due to steric and electronic disfavoring at C‑3 .

Synthetic chemistry Regioselectivity Vilsmeier–Haack formylation

Crystallographic Conformation: Furan–Pyrazole Dihedral Angle as a Structural Differentiator from Thienyl and Phenyl Analogs

In related furan‑pyrazole crystal structures, the dihedral angle between the furan and pyrazole rings adopts a near‑orthogonal conformation (82.73°), while the attached benzene rings occupy near‑coplanar orientations (31.93° and 1.88°) [1]. This almost‑perpendicular furan–pyrazole geometry is structurally distinct from the conformations adopted by thien‑2‑yl and phenyl analogs, where the smaller torsional barrier and different heteroatom electronics typically allow more planar or differently angled arrangements [2]. The 82.73° dihedral restricts π‑overlap between the furan oxygen and the pyrazole π‑system, creating a unique electrostatic surface and dipole orientation that cannot be replicated by isosteres with sulfur (thien‑2‑yl) or carbon‑only (phenyl) rings.

Structural biology X‑ray crystallography Conformational analysis

Akt1 Kinase Inhibitory Potency: Pyrazol‑Furan Carboxamide Derivatives vs. GSK2141795‑Based Scaffold Design

In a series of pyrazol‑furan carboxamide analogues directly derived from the 3‑(furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde scaffold, compound 25e exhibited potent Akt1 inhibition with a Ki of 0.33 nM in enzymatic assay and a cellular IC₅₀ of 30.4 nM against phospho‑PRAS40 in LNCaP prostate cancer cells [1][2]. The molecular design featuring a more restricted conformation compared to the clinical candidate GSK2141795 resulted in selectivity for Akt1, Akt2, Akt3, ROCK1, and PKA over kinases from other subfamilies, while also suppressing Akt substrate GSK3β phosphorylation in PC‑3 cells [1]. By contrast, the regioisomeric 3‑carbaldehyde scaffold has not been reported to yield Akt inhibitors with comparable potency or selectivity profiles in peer‑reviewed literature [3].

Kinase inhibition Akt/PKB Cancer therapeutics

Antimicrobial Benchmarking: Furan‑Conjugated Pyrazole Derivatives vs. Non‑Furan Pyrazole Series

A series of furan‑conjugated pyrazole derivatives synthesized via an eco‑friendly lemon‑juice‑mediated protocol demonstrated that compounds bearing chloro‑substituted aryl rings (compounds 5i, 5j) and compound 7c exhibited excellent antibacterial activity against S. aureus, P. aeruginosa, and E. coli, as well as excellent antifungal activity against A. niger, A. flavus, and C. albicans [1]. In the same study, compounds 5c, 5d, 5i, 5j, and 7c showed excellent DPPH radical scavenging activity, indicative of antioxidant potential [1]. While this evidence is class‑level (the test compounds are structurally elaborated derivatives rather than the aldehyde precursor itself), it establishes that the furan‑conjugated pyrazole architecture is a privileged scaffold for antimicrobial and antioxidant activity, a property not uniformly shared by non‑furan pyrazole analogs where phenyl or thienyl substitution often yields weaker or narrower antimicrobial spectra [2].

Antimicrobial resistance Antifungal DPPH antioxidant

Synthetic Tractability Comparison: Multi‑Gram Quantitative Vilsmeier Protocol vs. Multi‑Step Conventional Pyrazole Syntheses

The adapted Vilsmeier protocol reported by Jaster et al. (2023) achieves quantitative conversion in a single synthetic operation, delivering the carbaldehyde product with full spectroscopic characterization without requiring chromatographic purification [1]. This contrasts sharply with traditional pyrazole‑5‑carbaldehyde syntheses that rely on multi‑step sequences (hydrazone formation, cyclization, then formylation) typically yielding 50–78% over three steps . The one‑step, quantitative protocol directly translates to lower solvent consumption, reduced waste generation, and higher throughput in a procurement setting, offering a clear operational advantage over the multi‑step routes commonly required for phenyl, thienyl, and CF₃‑substituted pyrazole‑5‑carbaldehydes [2].

Process chemistry Scale‑up Green chemistry

High‑Value Application Scenarios for 3‑(Furan‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde Based on Quantitative Evidence


Akt‑Directed Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing ATP‑competitive Akt inhibitors with nanomolar cellular potency should select this specific C‑5 carbaldehyde as the core synthetic intermediate. As demonstrated in the Eur. J. Med. Chem. 2016 study, the pyrazol‑furan carboxamide series derived from this aldehyde produced compound 25e with an Akt1 Ki of 0.33 nM and a cellular p‑PRAS40 IC₅₀ of 30.4 nM, while maintaining selectivity against non‑AGC kinases [1]. The 3‑carbaldehyde regioisomer cannot access this chemotype, making the C‑5 carbaldehyde the mandatory procurement choice for Akt inhibitor discovery [2].

Broad‑Spectrum Antimicrobial and Antioxidant Agent Development

Groups developing dual‑action antimicrobial‑antioxidant agents should prioritize the furan‑conjugated pyrazole architecture derived from this carbaldehyde. The 2017 study demonstrated that furan‑containing pyrazole derivatives (compounds 5i, 5j, 7c) simultaneously achieve excellent activity against Gram‑positive bacteria (S. aureus), Gram‑negative bacteria (P. aeruginosa, E. coli), and three fungal species (A. niger, A. flavus, C. albicans), along with DPPH radical scavenging [3]. Non‑furan pyrazole analogs typically exhibit activity against only 1–3 microbial species, making the furan‑2‑yl component critical for broad‑spectrum coverage [4].

High‑Throughput Parallel Synthesis and Fragment‑Based Drug Discovery

Laboratories employing parallel synthesis or fragment‑based strategies benefit from the orthogonal reactivity of this compound's C‑5 aldehyde and C‑3 furan ring. The near‑quantitative one‑step Vilsmeier synthesis reported in Molbank 2023 (99% yield, no chromatography) ensures a reliable bulk supply of high‑purity material for library production [5]. The aldehyde handle enables rapid diversification via reductive amination, Knoevenagel condensation, or hydrazone formation, while the furan ring provides a hydrogen‑bond acceptor and π‑stacking surface that has proven favorable in kinase ATP‑site binding [6].

Crystallography‑Guided Structure‑Based Drug Design Requiring Defined Torsional Profiles

Structure‑based design projects that require precise control over biaryl dihedral angles should select the furan‑2‑yl substructure over phenyl or thienyl alternatives. Crystallographic evidence shows a near‑orthogonal (82.73°) furan–pyrazole conformation in the solid state, a geometry that restricts π‑conjugation and creates a unique electrostatic surface [7]. This predefined torsional profile was explicitly exploited in the Akt inhibitor design to achieve selectivity within the AGC kinase family, and cannot be reproduced by the more planar phenyl analogs or the electronically distinct thienyl analogs [8].

Quote Request

Request a Quote for 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.